

Chol-N3 endogenous synthesis and metabolism

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Compound Focus: Chol-N3

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Cholesterol Synthesis & Homeostasis

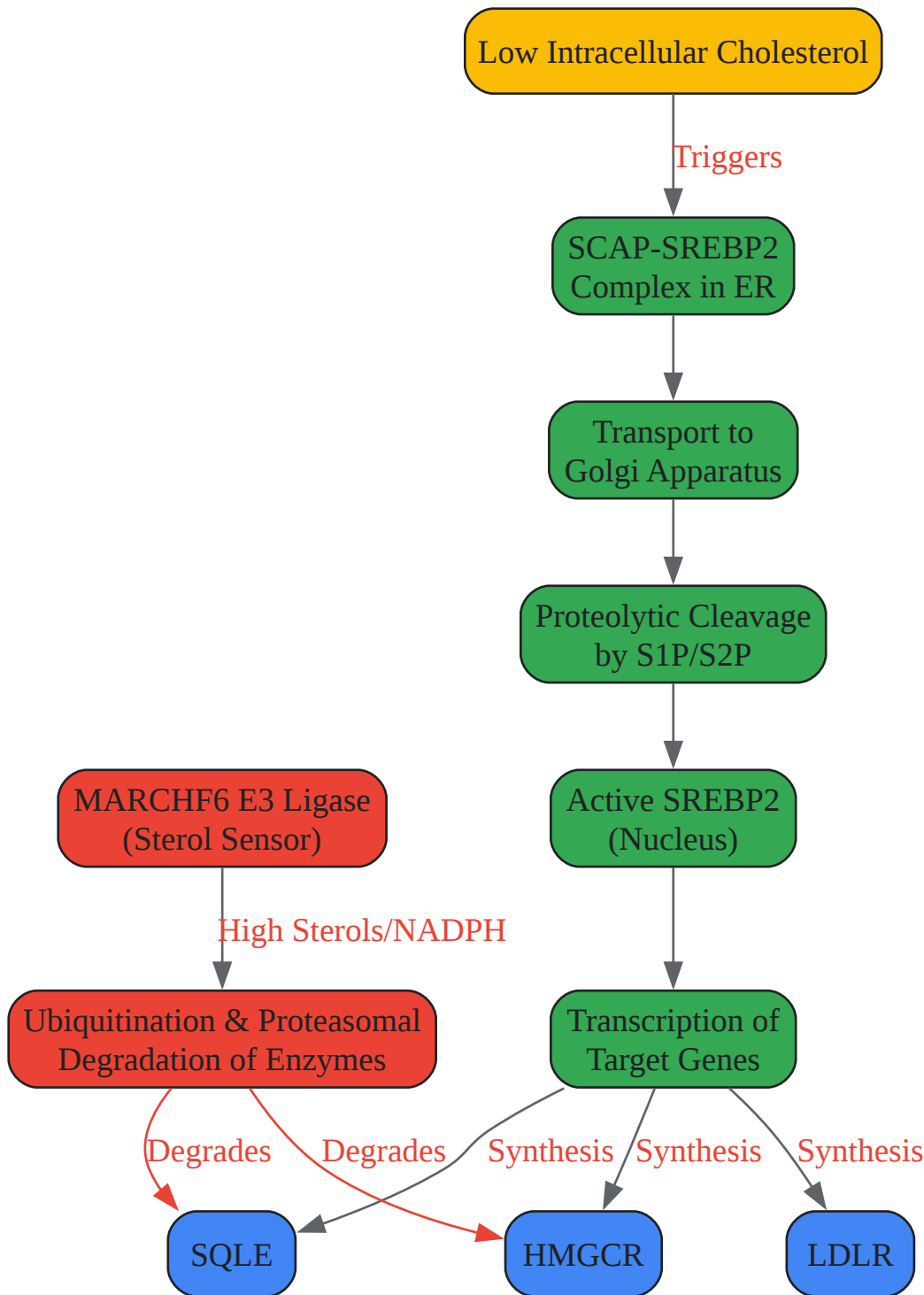
Cholesterol homeostasis in mammals is a balance between **de novo synthesis**, dietary absorption, cellular efflux, transport, and conversion to other molecules, such as bile acids [1] [2]. The synthesis pathway involves over 20 enzymatic reactions that convert acetyl-CoA into cholesterol.

The table below summarizes the key biomarkers and enzymes involved in cholesterol synthesis and regulation.

Marker/Enzyme	Type	Primary Function/Role	Regulation & Notes
Lathosterol [1]	Biomarker	Immediate precursor in the Kandutsch–Russell cholesterol biosynthesis pathway.	Surrogate marker for estimating hepatic cholesterol synthesis.
Desmosterol [1]	Biomarker	Immediate precursor in the Bloch cholesterol biosynthesis pathway.	Surrogate marker for estimating hepatic cholesterol synthesis.
HMGCR [3] [4]	Enzyme	Rate-limiting enzyme; converts HMG-CoA to mevalonate.	Inhibited by phosphorylation and statins; transcriptionally regulated by SREBP2.

Marker/Enzyme	Type	Primary Function/Role	Regulation & Notes
Squalene Monooxygenase (SM) [3]	Enzyme	Second rate-limiting enzyme; catalyzes the epoxidation of squalene.	Degraded via the ubiquitin-proteasome system in high sterol conditions.
SC4MOL [3]	Enzyme	First enzyme in the C4-demethylation complex.	Targeted for degradation by the E3 ubiquitin ligase MARCHF6; sensitive to sterol levels.
SREBP2 [2]	Transcription Factor	Master transcriptional regulator of cholesterol synthesis genes.	Activated under low cholesterol conditions; upregulates HMGCR, LDLR, etc.
MARCHF6 [3]	E3 Ubiquitin Ligase	Post-translational regulator; targets multiple cholesterol synthesis enzymes for degradation.	Acts as a sterol and NADPH sensor; targets HMGCR, SM, LDM, DHCR24, and SC4MOL.

The following diagram illustrates the core regulatory pathway of cholesterol synthesis, centered on SREBP2 activation, and highlights key enzymes targeted for degradation by MARCHF6.



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Regulation of cholesterol synthesis via SREBP2 and MARCHF6.

Experimental Protocols & Key Data

For researchers, quantifying cholesterol synthesis and its metabolic impact is crucial. Here are methodologies and key findings from recent studies.

Measuring Cholesterol Synthesis In Vivo

A 2025 study on Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) provides a protocol for assessing whole-body cholesterol homeostasis [1].

- **Objective:** To examine alterations in cholesterol synthesis and absorption in MASLD patients compared to healthy individuals.
- **Subjects:** 124 MASLD patients and 43 healthy controls.
- **Methodology:**
 - **Biomarker Measurement:** Plasma levels of non-cholesterol sterols (NCSs) were measured via mass spectrometry.
 - **Synthesis Markers:** Lathosterol (Kandutsch–Russell pathway) and desmosterol (Bloch pathway).
 - **Absorption Markers:** Campesterol, β -sitosterol, and stigmasterol (phytosterols).
 - **Data Analysis:** Absolute concentrations and ratios (e.g., lathosterol/campesterol) were calculated. Correlations with non-invasive hepatic steatosis indices (FLI, HSI, TyG index) were analyzed.
- **Key Findings (Summarized in Table):**

Parameter	MASLD Group	Control Group	p-value	Interpretation
Lathosterol	Higher	Lower	0.006	Significantly increased cholesterol synthesis
Desmosterol	Slightly Elevated	Lower	0.472 (NS)	Trend towards increased synthesis
Phytosterols	No significant difference	No significant difference	>0.05	Cholesterol absorption efficiency unchanged
Lathosterol/ β -sitosterol	Higher	Lower	<0.05	Homeostasis shifted toward synthesis

Parameter	MASLD Group	Control Group	p-value	Interpretation
FLI, HSI, TyG	Positive correlation with lathosterol/desmosterol	-	<0.05	Synthesis markers predict liver steatosis

NS: Not Significant. Data adapted from [1].

Investigating Post-Translational Regulation In Vitro

A 2023 cell biology study uncovered how specific enzymes in the cholesterol synthesis pathway are regulated post-translationally [3].

- **Objective:** To determine if enzymes of the C4-demethylation complex (SC4MOL, NSDHL, HSD17B7) are substrates for the E3 ubiquitin ligase MARCHF6.
- **Cell Models:** Human-derived (Huh7, HEK293T) and Chinese hamster ovary (CHO-7) cell lines.
- **Methodology:**
 - **Gene Manipulation:** Transfection with plasmids (e.g., SC4MOL-V5) or siRNA (e.g., against MARCHF6).
 - **Sterol Modulation:** Treatment with sterol depletion media (e.g., lipoprotein-deficient serum) or sterol excess (e.g., cholesterol + 25-hydroxycholesterol).
 - **Protein Turnover Assessment:** Cycloheximide chase experiments to monitor protein degradation over time.
 - **Functional Assay:** Measurement of total cellular cholesterol after siRNA-mediated SC4MOL depletion.
- **Key Findings:**
 - SC4MOL was identified as a substrate for MARCHF6 and is rapidly degraded in a sterol-dependent manner.
 - Depletion of SC4MOL led to a significant decrease in total cellular cholesterol, underscoring its critical role in the pathway.
 - This highlights MARCHF6 as a central post-translational regulator that coordinates the shutdown of cholesterol synthesis at multiple key steps [3].

Research Implications and Future Directions

The findings from the search results have significant implications for disease research and drug development.

- **Metabolic Disease:** The shift toward endogenous cholesterol synthesis in MASLD suggests that targeting synthesis enzymes, rather than absorption, could be a more effective therapeutic strategy [1] [2].
- **Cancer Metabolism:** A 2025 meta-analysis confirmed that high expression of cholesterol synthesis and esterification markers (like SQLE and SOAT1) in solid tumors is strongly associated with poorer survival and more aggressive disease, highlighting them as robust prognostic markers and therapeutic targets [5].
- **Lysosomal Storage Disorders:** Juvenile CLN3 disease has been identified as a lysosomal cholesterol storage disorder with striking similarities to Niemann-Pick Type C (NPC) disease, suggesting that potential treatments for NPC may be beneficial for JNCL patients [6].

Guidance on "Chol-N3" and Further Research

Based on the search results, here is some guidance for your research:

- **The Term "Chol-N3":** This specific term was not found in the available scientific literature. It is possible that it refers to a specific, newly synthesized compound not yet widely published, or it may be an internal company/organization designation.
- **Suggested Research Avenues:**
 - To investigate a novel compound, the experimental protocols above, particularly the cell-based methods from [3], provide an excellent starting point for assessing its impact on cholesterol synthesis.
 - If your research involves lipid metabolism more broadly, the metabolism of **n-3 polyunsaturated fatty acids** (e.g., DHA and EPA) is a well-established field. These fatty acids can modify phospholipid membranes and influence inflammatory pathways, which indirectly interacts with cholesterol biology [7] [8] [9].

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